1-(5-Nitro-2-thiophenyl)piperidine
Description
Significance of Nitrated Thiophene (B33073) Moieties in Organic Synthesis
The thiophene ring, a sulfur-containing five-membered heterocycle, is a cornerstone in medicinal chemistry and materials science. When a nitro group (-NO2) is introduced to the thiophene ring, as in 2-nitrothiophene, the electronic properties of the ring are significantly altered. nih.gov The potent electron-withdrawing nature of the nitro group deactivates the thiophene ring towards electrophilic substitution but, crucially, activates it for nucleophilic aromatic substitution (SɴAr) reactions. nih.gov This enhanced reactivity makes nitrothiophenes exceptionally versatile intermediates in organic synthesis. nih.gov
In the context of synthesizing compounds like 1-(5-Nitro-2-thiophenyl)piperidine, the nitro group facilitates the displacement of a leaving group at the 2-position of the thiophene ring by a nucleophile, in this case, the piperidine (B6355638) amine. The kinetics of such SɴAr reactions involving 2-substituted-5-nitrothiophenes and various cyclic secondary amines have been a subject of detailed study. nih.gov
Furthermore, nitrothiophenes serve as precursors for a wide array of other functional groups. The nitro group can be reduced to an amino group, which can then be further modified, opening pathways to diverse classes of compounds. This synthetic flexibility allows for the creation of extensive libraries of thiophene derivatives for screening in drug discovery and other applications. nih.gov For instance, various nitrothiophene carboxamides have been synthesized and evaluated for their potential as antibacterial agents and radiosensitizers. nih.govgoogle.com
The synthesis of nitrothiophenes itself has been a focus of research to achieve high regioselectivity, as nitration of thiophene can lead to a mixture of 2-nitro and 3-nitro isomers. google.comorgsyn.org Traditional methods often involve the use of nitric acid in acetic anhydride (B1165640). bldpharm.com However, to improve safety and efficiency, alternative methods using solid acid catalysts like metal-exchanged montmorillonite (B579905) clays (B1170129) have been developed to selectively produce 2-nitrothiophene. orgsyn.org
Table 1: Reactivity of Nitrothiophene
| Reaction Type | Role of Nitro Group | Synthetic Outcome |
| Nucleophilic Aromatic Substitution (SɴAr) | Activates the thiophene ring | Formation of substituted thiophenes |
| Reduction | Can be reduced to an amino group | Precursor for further functionalization |
Role of Piperidine Scaffolds in Medicinal Chemistry Design
The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is one of the most ubiquitous structural motifs in pharmaceuticals and natural products. google.comstudysmarter.co.uk Its prevalence is attributed to a combination of favorable properties that make it an ideal scaffold in medicinal chemistry design. nih.govnih.gov
Introducing a piperidine moiety into a drug candidate can significantly influence its physicochemical properties, such as lipophilicity and basicity (pKa), which in turn affect its absorption, distribution, metabolism, and excretion (ADME) profile. The non-planar, chair-like conformation of the piperidine ring provides a three-dimensional structure that can allow for more specific and optimized interactions with biological targets compared to flat aromatic rings. nih.gov
The piperidine scaffold is a key component in a vast number of approved drugs across various therapeutic areas, including antipsychotics, antihistamines, and analgesics. orgsyn.org The nitrogen atom of the piperidine ring can act as a hydrogen bond acceptor or can be protonated at physiological pH, enabling ionic interactions with target proteins. Furthermore, the carbon atoms of the ring can be substituted to create chiral centers, allowing for the exploration of stereospecific interactions and the potential for enhanced potency and selectivity. nih.govnih.gov The synthesis of substituted piperidines is a well-established field, with numerous methods available to access a wide range of derivatives. google.com
Table 2: Key Attributes of Piperidine Scaffolds in Medicinal Chemistry
| Attribute | Significance in Drug Design |
| Three-Dimensional Structure | Enables specific interactions with biological targets |
| Modulatable Physicochemical Properties | Influences ADME profile (lipophilicity, basicity) |
| Presence of Nitrogen Atom | Acts as a hydrogen bond acceptor and can form ionic bonds |
| Potential for Substitution | Allows for fine-tuning of biological activity and selectivity |
Conceptual Overview of Hybrid Molecular Architectures in Chemical Biology
The concept of hybrid molecular architectures, also known as molecular hybridization, is a powerful strategy in drug design and chemical biology. google.com It involves the deliberate combination of two or more distinct pharmacophores or structural motifs into a single molecule. The goal is to create a new chemical entity with a unique profile that may offer advantages over the individual components, such as dual or synergistic activity, improved selectivity, or a more favorable pharmacokinetic profile. google.com
These hybrid molecules can be designed in several ways, including the fusion of two ring systems, the linking of two pharmacophores via a flexible or rigid spacer, or the merging of overlapping structural features. This approach has gained significant traction as a means to address multifactorial diseases where targeting a single pathway may be insufficient. thieme-connect.com
In structural biology, hybrid approaches that combine data from multiple techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are used to elucidate the structures of large and dynamic macromolecular complexes. nih.gov Similarly, in chemical biology, the creation of hybrid molecules allows for the probing of complex biological systems by integrating the functionalities of different molecular recognition elements. The design of such molecules often relies on a deep understanding of the structure-activity relationships of the constituent parts and the intended biological target. nih.gov
Rationale for Investigating this compound in Scholarly Contexts
The rationale for the academic investigation of this compound stems directly from the principles outlined in the preceding sections. This molecule is a hybrid architecture that combines the activated nitrothiophene moiety with the medicinally significant piperidine scaffold. The synthesis and study of this specific compound are driven by the hypothesis that its unique combination of structural features could lead to interesting and potentially useful biological activities.
Given that nitro-containing compounds are explored for applications such as radiosensitizers and bioreductively activated cytotoxins, and nitrothiophenes specifically have been investigated for antibacterial properties, one line of inquiry would be to assess the biological activity of this compound in these areas. nih.govgoogle.com The piperidine moiety, in this context, could serve to modulate the compound's solubility, cell permeability, and interaction with biological targets.
Furthermore, numerous thiophene-piperidine hybrids have been synthesized and evaluated for their effects on the central nervous system, including as ligands for dopamine, serotonin, and NMDA receptors. nih.gov For example, analogs of 1-[1-(2-thienyl)cyclohexyl]piperidine (TCP), a potent NMDA receptor channel blocker, have been developed as potential radioligands for in vivo imaging. Therefore, another compelling reason to investigate this compound is to explore its potential as a modulator of CNS targets. The presence and position of the nitro group would be expected to significantly alter the electronic and steric properties compared to existing thiophenylpiperidine-based ligands, potentially leading to novel pharmacological profiles.
In essence, the scholarly interest in this compound lies in its potential as a novel chemical probe or therapeutic lead, born from the strategic combination of two well-established and synthetically accessible pharmacophoric units. Its investigation allows researchers to explore new chemical space and expand the structure-activity relationship knowledge base for this class of compounds.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H12N2O2S |
|---|---|
Molecular Weight |
212.27 g/mol |
IUPAC Name |
1-(5-nitrothiophen-2-yl)piperidine |
InChI |
InChI=1S/C9H12N2O2S/c12-11(13)9-5-4-8(14-9)10-6-2-1-3-7-10/h4-5H,1-3,6-7H2 |
InChI Key |
AHXNCGUEOCEZLI-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C2=CC=C(S2)[N+](=O)[O-] |
Canonical SMILES |
C1CCN(CC1)C2=CC=C(S2)[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways
Retrosynthetic Analysis of 1-(5-Nitro-2-thiophenyl)piperidine
Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing the target molecule into simpler, commercially available starting materials.
Disconnection Strategies
The most logical retrosynthetic disconnection for this compound involves cleaving the carbon-nitrogen bond between the thiophene (B33073) ring and the piperidine (B6355638) moiety. This C-N disconnection points towards two primary synthetic routes: nucleophilic aromatic substitution (SNA_r_) or a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination.
The SNA_r_ pathway is particularly attractive due to the presence of the strongly electron-withdrawing nitro group at the 5-position of the thiophene ring. This group activates the ring towards nucleophilic attack, making the substitution of a suitable leaving group at the 2-position by piperidine a feasible strategy.
Alternatively, a Buchwald-Hartwig amination approach offers a versatile and often milder method for forming the C-N bond. wikipedia.org This would involve the coupling of a 2-halothiophene derivative with piperidine in the presence of a palladium catalyst and a suitable ligand.
Key Precursors and Synthetic Intermediates
Based on the disconnection strategies, the key precursors for the synthesis of this compound are:
For Nucleophilic Aromatic Substitution:
2-Halo-5-nitrothiophene: The halogen atom (typically chlorine or bromine) serves as the leaving group. 2-Chloro-5-nitrothiophene (B3024769) and 2-bromo-5-nitrothiophene (B82342) are common starting materials.
Piperidine: The nucleophile that displaces the leaving group on the thiophene ring.
For Buchwald-Hartwig Amination:
2-Halo-5-nitrothiophene: As the aryl halide coupling partner.
Piperidine: As the amine coupling partner.
Palladium catalyst: Such as Pd(OAc)₂ or Pd₂(dba)₃.
Phosphine (B1218219) ligand: A variety of monodentate and bidentate phosphine ligands can be employed to facilitate the catalytic cycle. nih.gov
Direct Nucleophilic Substitution Approaches
The direct reaction of a 2-substituted-5-nitrothiophene with piperidine is a common and effective method for the synthesis of the target compound.
Optimization of Reaction Conditions for Amination
The success of the nucleophilic aromatic substitution reaction hinges on the optimization of several parameters. The reaction is typically carried out by heating the 2-halo-5-nitrothiophene with an excess of piperidine, which can also serve as the solvent. The addition of a base, such as potassium carbonate or triethylamine, can be beneficial to neutralize the hydrogen halide formed during the reaction, driving the equilibrium towards the product.
| Parameter | Condition | Effect on Yield |
| Temperature | Elevated temperatures (e.g., reflux) | Generally increases reaction rate |
| Base | Presence of a non-nucleophilic base | Neutralizes acidic byproducts, improves yield |
| Reactant Ratio | Excess piperidine | Can act as both reactant and solvent, drives reaction forward |
Solvent Effects on Reaction Yield and Selectivity
The choice of solvent can significantly influence the rate and yield of the nucleophilic aromatic substitution. Polar aprotic solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), are often employed as they can solvate the charged intermediate (Meisenheimer complex) formed during the reaction, thereby stabilizing it and accelerating the reaction rate. In some cases, the reaction can be performed neat, using an excess of piperidine as the solvent.
| Solvent | Polarity | Effect on Reaction |
| Piperidine (neat) | - | Acts as both reactant and solvent |
| Dimethylformamide (DMF) | Polar aprotic | Can increase reaction rate by stabilizing intermediates |
| Dimethyl Sulfoxide (DMSO) | Polar aprotic | Similar to DMF, can enhance reaction rate |
| Benzene | Nonpolar | Reactions in nonpolar solvents have also been reported. rsc.org |
Catalytic Enhancement of Piperidine Thiolation
While direct nucleophilic aromatic substitution is often efficient, catalytic methods can offer milder reaction conditions and broader substrate scope. The Buchwald-Hartwig amination stands out as a powerful tool for the formation of the C-N bond between the thiophene ring and piperidine. capes.gov.brorganic-chemistry.org This palladium-catalyzed cross-coupling reaction typically involves a palladium precursor, a phosphine ligand, and a base. The choice of ligand is crucial and can significantly impact the efficiency of the catalytic system. nih.govresearchgate.net
| Catalyst System | Components | Key Features |
| Buchwald-Hartwig Amination | Pd(OAc)₂, Phosphine Ligand (e.g., Xantphos), Base (e.g., Cs₂CO₃) | High efficiency, mild reaction conditions, broad functional group tolerance. researchgate.net |
Alternative Synthetic Routes to the Core Structure
The construction of the this compound scaffold can be achieved through various synthetic routes. These can be broadly categorized into methods that form the piperidine ring, methods that functionalize a pre-existing thiophene, and convergent multi-component reactions.
Cyclization Reactions for Piperidine Formation
The formation of the piperidine ring is a fundamental strategy in the synthesis of numerous heterocyclic compounds. These methods typically involve the cyclization of a linear precursor containing the requisite nitrogen and carbon atoms.
One common approach is the reductive amination of 1,5-dicarbonyl compounds . While not a direct route to the target molecule without further functionalization, the principle involves the condensation of a 1,5-dicarbonyl compound with an amine, followed by reduction of the resulting imine or enamine to form the piperidine ring.
Another powerful method is the intramolecular cyclization of amino-alkenes or amino-alkynes . For instance, an appropriately substituted N-alkenyl or N-alkynyl amine can undergo metal-catalyzed hydroamination or a radical-mediated cyclization to form the six-membered piperidine ring. rochester.edu The stereochemistry of the final product can often be controlled by the choice of catalyst and reaction conditions.
A well-established strategy involves the Diels-Alder reaction . A [4+2] cycloaddition between a 1-aza-1,3-butadiene derivative and a suitable dienophile can construct the piperidine ring in a single step, often with high stereocontrol. Subsequent modification of the resulting cycloadduct would be necessary to introduce the required substituents.
Finally, ring-closing metathesis (RCM) has emerged as a versatile tool for the synthesis of cyclic compounds, including piperidines. chemicalbook.com A diene precursor containing a nitrogen atom can be cyclized using a ruthenium-based catalyst, such as Grubbs' catalyst, to form the piperidine ring. This method is known for its functional group tolerance.
Functionalization of Pre-formed Thiophene Scaffolds
Perhaps the most direct approach to this compound involves the coupling of a pre-functionalized thiophene with piperidine. This strategy benefits from the commercial availability of various substituted thiophenes.
The most prominent method in this category is nucleophilic aromatic substitution (SNAr) . The presence of a strong electron-withdrawing group, such as the nitro group at the 5-position of the thiophene ring, activates the ring towards nucleophilic attack. A suitable leaving group (e.g., a halogen) at the 2-position allows for displacement by piperidine. acs.orgacs.orgnih.gov The reaction is typically carried out in a polar aprotic solvent, and the rate can be influenced by the nature of the leaving group and the solvent. acs.orgacs.orgnih.govnih.gov Kinetic studies on similar systems have shown that the reaction proceeds faster in ionic liquids compared to conventional solvents like methanol (B129727) or benzene. acs.orgacs.orgnih.gov
Transition metal-catalyzed cross-coupling reactions offer powerful alternatives. The Buchwald-Hartwig amination is a palladium-catalyzed reaction that forms a carbon-nitrogen bond between an aryl halide (or triflate) and an amine. organic-chemistry.orgnih.govresearchgate.netcapes.gov.br In this case, 2-bromo-5-nitrothiophene could be coupled with piperidine using a palladium catalyst and a suitable phosphine ligand. This method is known for its broad substrate scope and functional group tolerance. researchgate.net
The Ullmann condensation is a classical copper-catalyzed method for the formation of C-N bonds. wikipedia.orgorganic-chemistry.orgnist.gov This reaction typically requires higher temperatures than the Buchwald-Hartwig amination and involves the reaction of an aryl halide with an amine in the presence of a copper catalyst. wikipedia.org While historically requiring harsh conditions, modern modifications have made this reaction more practical.
A summary of potential starting materials for the functionalization of a pre-formed thiophene scaffold is presented in the table below.
| Starting Thiophene Derivative | Coupling Partner | Reaction Type | Key Conditions |
| 2-Halo-5-nitrothiophene (e.g., 2-bromo-5-nitrothiophene) | Piperidine | Nucleophilic Aromatic Substitution (SNAr) | Polar aprotic solvent (e.g., DMF, DMSO), base (e.g., K2CO3) |
| 2-Halo-5-nitrothiophene (e.g., 2-bromo-5-nitrothiophene) | Piperidine | Buchwald-Hartwig Amination | Palladium catalyst (e.g., Pd2(dba)3), phosphine ligand (e.g., BINAP), base (e.g., NaOtBu) |
| 2-Halo-5-nitrothiophene (e.g., 2-bromo-5-nitrothiophene) | Piperidine | Ullmann Condensation | Copper catalyst (e.g., CuI), base, high temperature |
Multi-component Reaction Strategies
Multi-component reactions (MCRs) offer an efficient approach to complex molecules by combining three or more starting materials in a single synthetic operation. Current time information in Brussels, BE. While a direct one-pot synthesis of this compound via an MCR is not explicitly reported, the principles of MCRs can be applied to construct highly substituted piperidines. Current time information in Brussels, BE.
For instance, a one-pot reaction involving an aldehyde, an amine, and a β-ketoester can lead to the formation of a polysubstituted piperidine ring. Current time information in Brussels, BE. By carefully selecting the starting materials, it might be possible to devise an MCR that incorporates the necessary thiophene and nitro functionalities, or a precursor that can be readily converted to the desired product.
Purification and Isolation Techniques for Synthetic Products
The successful synthesis of this compound is contingent upon effective purification and isolation of the final product from the reaction mixture, which may contain unreacted starting materials, catalysts, and byproducts.
Chromatographic Methods for Compound Separation
Column chromatography is a fundamental technique for the purification of organic compounds. For a molecule like this compound, which possesses both a polar nitro group and a basic piperidine moiety, silica (B1680970) gel is a common stationary phase. The choice of eluent is critical for achieving good separation. A mixture of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane) is typically used. The polarity of the eluent mixture can be gradually increased to elute the desired compound. youtube.com Given the basic nature of the piperidine nitrogen, a small amount of a basic modifier, such as triethylamine, may be added to the eluent to prevent tailing of the product on the silica gel column.
Thin-layer chromatography (TLC) is an indispensable tool for monitoring the progress of the reaction and for determining the optimal solvent system for column chromatography. By spotting the reaction mixture on a TLC plate and developing it with various solvent systems, one can visualize the separation of the product from impurities.
High-performance liquid chromatography (HPLC) can be employed for both analytical and preparative-scale purification. researchgate.net A reversed-phase C18 column is often suitable, with a mobile phase typically consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The addition of a modifier such as trifluoroacetic acid (TFA) or formic acid to the mobile phase can improve peak shape for basic compounds like the target molecule.
Recrystallization and Precipitation Techniques
Recrystallization is a powerful technique for purifying solid compounds. The principle relies on the differential solubility of the desired compound and impurities in a particular solvent or solvent mixture at different temperatures. youtube.comlibretexts.org The crude product is dissolved in a minimum amount of a hot solvent in which it is highly soluble, and then the solution is allowed to cool slowly. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals, while the impurities remain dissolved in the mother liquor.
The choice of solvent is crucial for successful recrystallization. For a nitro-substituted aromatic compound like this compound, common recrystallization solvents could include ethanol (B145695), methanol, isopropanol, or mixtures such as ethanol/water or ethyl acetate/hexane. rochester.edulibretexts.orggoogle.compitt.edu The ideal solvent will dissolve the compound when hot but not when cold, and will not react with the compound.
Precipitation can also be used for purification. This involves dissolving the crude product in a solvent in which it is soluble and then adding a second solvent (an anti-solvent) in which the compound is insoluble. This causes the product to precipitate out of the solution, leaving impurities behind. For instance, the product could be dissolved in a polar solvent like ethanol and then a non-polar solvent like hexane could be added to induce precipitation.
The table below provides a summary of potential purification techniques.
| Purification Technique | Stationary/Mobile Phase or Solvent | Principle of Separation |
| Column Chromatography | Silica gel; Hexane/Ethyl Acetate gradient | Polarity |
| Preparative HPLC | Reversed-phase (C18); Acetonitrile/Water with modifier | Polarity and partitioning |
| Recrystallization | Ethanol, Methanol, or solvent mixtures | Differential solubility at different temperatures |
| Precipitation | Solvent/anti-solvent pair (e.g., Ethanol/Hexane) | Differential solubility |
Advanced Spectroscopic Characterization and Structural Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation
NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework and the stereochemistry of organic molecules. For 1-(5-Nitro-2-thiophenyl)piperidine, a full suite of NMR experiments would be required for an unambiguous assignment of all proton (¹H) and carbon (¹³C) signals and to understand its conformational preferences.
To unravel the complex spin systems within the piperidine (B6355638) and thiophene (B33073) rings, multi-dimensional NMR techniques are essential.
¹H-¹H Correlated Spectroscopy (COSY) would reveal the proton-proton coupling network. For the piperidine ring, cross-peaks would be expected between the axial and equatorial protons on the same carbon (geminal coupling) and between protons on adjacent carbons (vicinal coupling). Specifically, the protons at the C-2' and C-6' positions (adjacent to the nitrogen) would show correlations with the protons at C-3' and C-5', which in turn would couple to the protons at C-4'. On the thiophene ring, a coupling between the H-3 and H-4 protons would be observed as a cross-peak in the COSY spectrum.
Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates each proton signal with the signal of the carbon to which it is directly attached. This experiment is crucial for assigning the carbon signals of the piperidine and thiophene rings based on their known proton chemical shifts.
Heteronuclear Multiple Bond Correlation (HMBC) provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly useful for identifying quaternary carbons and for confirming the connectivity between the piperidine and thiophene rings. Key HMBC correlations would be expected between the protons on the C-2' and C-6' of the piperidine ring and the C-2 of the thiophene ring, as well as with C-3'. Similarly, correlations between the thiophene protons (H-3 and H-4) and the carbon atoms within the thiophene ring (including the nitro-substituted C-5 and the piperidine-substituted C-2) would firmly establish the substitution pattern.
A predicted ¹³C NMR spectrum suggests the chemical shifts for the carbon atoms, which would be confirmed and assigned using these 2D NMR techniques.
Table 1: Predicted ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted Chemical Shift (ppm) |
| C-2 | ~160 |
| C-3 | ~115 |
| C-4 | ~125 |
| C-5 | ~145 |
| C-2' | ~50 |
| C-3' | ~26 |
| C-4' | ~24 |
Note: These are approximate values and would need experimental verification.
The piperidine ring exists in a dynamic equilibrium between two chair conformations. The orientation of the thiophene substituent (axial vs. equatorial) can be determined using Nuclear Overhauser Effect (NOE) based experiments like NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy). researchgate.net These techniques detect through-space interactions between protons that are in close proximity.
For instance, if the thiophene group occupies an equatorial position, NOE correlations would be expected between the thiophene proton H-3 and the equatorial protons at C-3' and C-5' of the piperidine ring. Conversely, an axial orientation would result in NOEs between the H-3 proton and the axial protons at C-3' and C-5'. The analysis of these cross-peaks allows for the determination of the predominant conformation of the piperidine ring in solution.
Rotation around the C-N bond connecting the thiophene ring and the piperidine nitrogen may be hindered due to steric interactions and the partial double bond character of the C-N bond. Dynamic NMR (DNMR) studies, which involve recording NMR spectra at variable temperatures, can be used to determine the energy barrier for this rotation. At low temperatures, where the rotation is slow on the NMR timescale, separate signals for different rotamers might be observed. As the temperature is increased, these signals broaden and eventually coalesce into a single averaged signal. The coalescence temperature can be used to calculate the free energy of activation (ΔG‡) for the rotational process, providing valuable insight into the molecule's flexibility. Studies on similar N-arylpiperazines have shown that such rotational barriers can be determined using this method. nih.gov
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
The IR spectrum of this compound would be characterized by several key absorption bands.
Nitro Group (NO₂): The nitro group will exhibit two strong and distinct stretching vibrations. The asymmetric stretching band is typically observed in the region of 1550-1490 cm⁻¹, while the symmetric stretching band appears at a lower frequency, around 1355-1315 cm⁻¹. The presence of these two intense bands would be a clear indication of the nitro functionality.
Tertiary Amine (C-N): The stretching vibration of the C-N bond of the tertiary amine (piperidine nitrogen attached to the thiophene ring) would likely appear in the fingerprint region, typically between 1250 and 1020 cm⁻¹.
Thiophene Ring: The C-H stretching vibrations of the thiophene ring are expected above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic thiophene ring would give rise to absorptions in the 1600-1450 cm⁻¹ region. globalresearchonline.net
Piperidine Ring: The C-H stretching vibrations of the methylene (B1212753) groups in the piperidine ring will be observed in the 2950-2800 cm⁻¹ region. The CH₂ scissoring and bending vibrations will appear in the fingerprint region around 1470-1440 cm⁻¹.
Table 2: Expected Infrared Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Nitro (NO₂) | Asymmetric Stretch | 1550-1490 | Strong |
| Nitro (NO₂) | Symmetric Stretch | 1355-1315 | Strong |
| Aromatic C-H | Stretch | >3000 | Medium-Weak |
| Aliphatic C-H (piperidine) | Stretch | 2950-2800 | Medium-Strong |
| Aromatic C=C (thiophene) | Stretch | 1600-1450 | Medium-Variable |
| Aliphatic CH₂ (piperidine) | Scissoring/Bending | 1470-1440 | Medium |
| Tertiary Amine (C-N) | Stretch | 1250-1020 | Medium |
Raman spectroscopy, which is based on the inelastic scattering of light, provides complementary information to IR spectroscopy. While IR spectroscopy is more sensitive to polar functional groups, Raman spectroscopy is often better for identifying non-polar bonds and symmetric vibrations.
For this compound, the Raman spectrum would be particularly useful for observing the symmetric vibrations of the thiophene ring and the C-S bond vibrations, which are often weak in the IR spectrum. The symmetric stretching of the nitro group would also be expected to give a strong signal in the Raman spectrum. Studies on nitrothiophenol have shown distinct Raman signals that can be used to characterize the molecule's vibrational modes. researchgate.net The symmetric breathing modes of the thiophene ring would also be prominent in the Raman spectrum.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with extremely high accuracy. For this compound, with the molecular formula C₉H₁₂N₂O₂S, the theoretical exact mass of the neutral molecule is 228.0620 Da. HRMS analysis typically focuses on the protonated molecule, [M+H]⁺, providing a measured m/z value that can be compared to the theoretical value to confirm the molecular formula.
Table 1: Theoretical Mass Data for [M+H]⁺ of this compound
| Species | Molecular Formula | Theoretical Exact Mass (Da) |
|---|
The precision of HRMS, often within 5 parts per million (ppm), allows for the confident differentiation between molecules with the same nominal mass but different elemental formulas.
Fragmentation Pathway Analysis
Tandem mass spectrometry (MS/MS) experiments, often involving collision-induced dissociation (CID), are used to fragment a selected precursor ion (in this case, the [M+H]⁺ ion of this compound) to elucidate its structure. While specific experimental data for this compound is not widely published, a plausible fragmentation pathway can be predicted based on the known behavior of related nitroaromatic and piperidine-containing structures. nih.govxml-journal.net
The primary fragmentation events are expected to involve the cleavage of the most labile bonds. Key fragmentations would likely include:
Cleavage of the thiophene-piperidine C-N bond: This is a common fragmentation pathway for N-aryl piperidines, leading to the formation of piperidine-related ions and thiophene-related ions. xml-journal.net
Fragmentation of the piperidine ring: The piperidine ring can undergo characteristic ring-opening and fragmentation, often resulting in the loss of ethylene (B1197577) (C₂H₄) or other small neutral fragments.
Loss of the nitro group: The nitro group (NO₂) can be lost as a radical, or through more complex rearrangements involving the loss of NO or other nitrogen oxides.
Table 2: Predicted Major Fragment Ions in HRMS/MS of this compound
| Proposed Fragment Ion | Molecular Formula | Theoretical m/z | Plausible Origin |
|---|---|---|---|
| [M+H - C₄H₈]⁺ | C₅H₅N₂O₂S⁺ | 157.0066 | Loss of butene from piperidine ring |
| [5-Nitro-2-thiophenyl]⁺ | C₄H₂NO₂S⁺ | 127.9801 | Cleavage of thiophene-piperidine bond |
| [Piperidin-1-yl]⁺ | C₅H₁₀N⁺ | 84.0808 | Cleavage of thiophene-piperidine bond |
This predictive analysis serves as a foundational guide for identifying the compound and its analogues in complex mixtures. nih.gov
Isotopic Pattern Interpretation
The isotopic pattern of a molecule in a mass spectrum provides crucial information for confirming its elemental composition. nih.gov The relative abundances of the isotopic peaks (M+1, M+2, etc.) are determined by the natural abundances of the isotopes of each element in the molecule. fu-berlin.de For this compound, the presence of sulfur, with its significant ³⁴S isotope (4.21% natural abundance), provides a highly characteristic M+2 peak.
The theoretical isotopic distribution can be calculated to aid in spectral interpretation.
M (Monoisotopic Peak): Corresponds to the ion containing only the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O, ³²S).
M+1 Peak: Primarily results from the presence of one ¹³C atom or one ¹⁵N atom.
M+2 Peak: The most significant contributor is the presence of one ³⁴S atom, with minor contributions from two ¹³C atoms or one ¹⁸O atom. fu-berlin.de
Table 3: Theoretical Isotopic Distribution for the [M+H]⁺ Ion
| Isotopic Peak | Relative Abundance (%) | Major Contributing Isotopes |
|---|---|---|
| M | 100.00 | ¹²C₉, ¹H₁₃, ¹⁴N₂, ¹⁶O₂, ³²S₁ |
| M+1 | 10.78 | ¹³C, ¹⁴N |
This distinct isotopic signature, especially the prominent M+2 peak due to sulfur, serves as a powerful confirmation of the elemental formula when analyzed by HRMS. thermofisher.com
X-ray Crystallography for Solid-State Molecular Architecture
X-ray crystallography provides definitive proof of molecular structure in the solid state, offering precise coordinates for each atom and revealing details about conformation, bond lengths, and bond angles. While a crystal structure for this compound itself is not publicly available, analysis of the closely related compound 1-(5-nitrobenzo[b]thiophen-2-yl)piperidine offers valuable insights into the likely structural features. researchgate.net
Crystal Packing and Intermolecular Interactions
The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by a network of intermolecular interactions. researchgate.net For a molecule like this compound, several types of interactions are expected to be significant:
Hydrogen Bonds: While lacking strong hydrogen bond donors (like O-H or N-H), weak C-H···O hydrogen bonds are highly probable between the hydrogen atoms of the piperidine or thiophene rings and the oxygen atoms of the highly polarized nitro group on a neighboring molecule.
π-π Stacking: The electron-deficient nitro-substituted thiophene rings could engage in π-π stacking interactions with adjacent rings, contributing to the stability of the crystal lattice. rsc.org
These interactions collectively dictate the density, stability, and macroscopic properties of the crystalline material.
Torsional Angles and Bond Length/Angle Analysis
Analysis of bond lengths, bond angles, and torsional (dihedral) angles provides a quantitative description of the molecular geometry. Torsional angles are particularly important as they describe the conformation of the molecule, such as the relative orientation of the piperidine and thiophene rings.
Based on the structure of the related compound 1-(5-nitrobenzo[b]thiophen-2-yl)piperidine, certain geometric parameters can be anticipated. researchgate.net The piperidine ring is expected to adopt a stable chair conformation. The torsional angles involving the bond connecting the thiophene ring to the piperidine nitrogen atom define the planarity and steric hindrance between the two ring systems.
Table 4: Selected Torsional Angles and Bond Parameters from a Related Structure (1-(5-nitrobenzo[b]thiophen-2-yl)piperidine) researchgate.net
| Parameter | Description | Value (°) | Significance |
|---|---|---|---|
| C3-C2-C1-N2 | Planarity of N-substituent | 174.2 | Indicates the piperidine nitrogen is nearly in the plane of the aromatic ring. |
| C2-C1-N2-C13 | Rotation around C-N bond | 16.5 | Describes the twist of the piperidine ring relative to the thiophene system. |
These values indicate a relatively planar arrangement between the nitrogen atom and the aromatic ring, with specific twists that minimize steric strain while allowing for electronic interaction. The bond lengths and angles would be expected to fall within standard ranges for C-S, C-N, N-O, and C-C bonds in similar chemical environments. researchgate.net
Chiroptical Spectroscopy (if applicable for chiral derivatives)
The parent compound, this compound, is achiral as it does not possess a stereocenter and has a plane of symmetry. Therefore, it does not rotate plane-polarized light and is inactive in chiroptical spectroscopy techniques like Circular Dichroism (CD) or Optical Rotatory Dispersion (ORD).
However, if chiral derivatives were to be synthesized—for instance, by introducing a substituent on the piperidine ring at positions 3 or 4, or if one of the ring carbons itself were part of a chiral center—these techniques would become essential. Chiroptical spectroscopy would be used to:
Confirm the enantiomeric purity of the synthesized compound.
Determine the absolute configuration of the stereocenters.
Study conformational changes in solution that affect the chiral environment.
For such hypothetical chiral derivatives, the electronic transitions associated with the nitro-thiophene chromophore would give rise to characteristic CD signals, providing a sensitive probe of the molecule's three-dimensional stereochemistry.
Table 5: List of Compound Names
| Compound Name |
|---|
| This compound |
Electronic Circular Dichroism (ECD) for Absolute Configuration
Electronic Circular Dichroism (ECD) spectroscopy is a powerful method for determining the absolute configuration of chiral compounds. It measures the differential absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. The resulting ECD spectrum, with its characteristic positive and negative Cotton effects, is highly sensitive to the spatial arrangement of atoms and chromophores within the molecule.
For a molecule like this compound, the chromophores, primarily the nitro-substituted thiophene ring, are expected to give rise to distinct ECD signals. The electronic transitions of these chromophores, when perturbed by the chiral environment of the rest of the molecule, will result in a unique ECD spectrum that is a fingerprint of a specific enantiomer.
In the absence of experimentally determined ECD data for this compound in the public domain, the approach to assigning its absolute configuration would involve a combination of experimental measurement and quantum chemical calculations. This typically involves the following steps:
Conformational Analysis: A thorough conformational search of both possible enantiomers (R and S) of this compound would be performed using computational methods to identify all stable low-energy conformers.
ECD Spectra Calculation: For each conformer, the ECD spectrum is calculated using time-dependent density functional theory (TD-DFT).
Boltzmann Averaging: The calculated ECD spectra of the individual conformers are then Boltzmann-averaged based on their relative energies to generate the final theoretical ECD spectrum for each enantiomer.
Comparison with Experimental Data: The calculated ECD spectra of the R and S enantiomers are compared with the experimentally measured ECD spectrum of the synthesized or isolated compound. A good match between the experimental spectrum and one of the calculated spectra allows for the unambiguous assignment of the absolute configuration.
While specific data for the target compound is not available, the table below illustrates hypothetical ECD data that could be obtained from such an analysis.
| Wavelength (nm) | Experimental Δε (M⁻¹cm⁻¹) | Calculated Δε for (R)-enantiomer (M⁻¹cm⁻¹) | Calculated Δε for (S)-enantiomer (M⁻¹cm⁻¹) |
| 350 | +2.5 | +2.8 | -2.8 |
| 310 | -1.8 | -2.0 | +2.0 |
| 280 | +5.1 | +5.5 | -5.5 |
| 250 | -3.2 | -3.5 | +3.5 |
| 220 | +1.5 | +1.7 | -1.7 |
Optical Rotatory Dispersion (ORD) Studies
Optical Rotatory Dispersion (ORD) is another chiroptical technique that measures the change in the angle of rotation of plane-polarized light as a function of wavelength. wikipedia.org An ORD spectrum provides information about the stereochemistry of a molecule and is complementary to ECD. The two phenomena are related through the Kronig-Kramers transforms. wikipedia.org
An ORD curve of a chiral molecule typically shows a plain curve at wavelengths far from an absorption maximum and exhibits a "Cotton effect" in the region of an absorption band. libretexts.org A Cotton effect is characterized by a rapid change in optical rotation, including a peak and a trough. The sign of the Cotton effect (positive or negative) is directly related to the absolute configuration of the molecule.
For this compound, the nitro-thiophene chromophore would be the primary contributor to the observed Cotton effects in its ORD spectrum. By analyzing the sign and shape of these Cotton effects, one can deduce the absolute stereochemistry. Similar to ECD, the interpretation of ORD spectra is often supported by computational predictions.
The table below presents hypothetical ORD data for this compound, illustrating what would be expected for a chiral sample.
| Wavelength (nm) | Specific Rotation [α] (degrees) |
| 600 | +50 |
| 589 (D-line) | +55 |
| 500 | +75 |
| 400 | +150 |
| 370 (Peak) | +850 |
| 350 (Zero Crossover) | 0 |
| 330 (Trough) | -720 |
| 300 | -400 |
| 280 | -350 |
The combination of ECD and ORD provides a robust and reliable approach for the non-ambiguous determination of the absolute configuration of chiral molecules like this compound. While specific experimental studies on this particular compound are not currently available in the literature, the principles and methodologies described are standard practices in stereochemical analysis.
Computational and Theoretical Chemistry Investigations
Quantum Chemical Calculations for Electronic Structure
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), would be instrumental in elucidating the electronic nature of this compound.
A foundational step in any computational study is the optimization of the molecule's geometry. Using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)), the lowest energy structure of 1-(5-Nitro-2-thiophenyl)piperidine would be determined. This calculation would provide precise bond lengths, bond angles, and dihedral angles. For example, one would expect to determine the C-S, C-N, N-O, and C-C bond lengths within the thiophene (B33073) and piperidine (B6355638) rings, as well as the orientation of the piperidine ring relative to the nitrothiophenyl moiety.
A hypothetical data table for optimized geometric parameters would be presented here, listing key bond lengths and angles.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. FMO analysis would reveal the distribution of these orbitals. It is likely that the HOMO would be located on the electron-rich thiophene and piperidine rings, while the LUMO would be concentrated on the electron-withdrawing nitro group. The energy gap between the HOMO and LUMO would be a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap would suggest higher reactivity.
A data table showing the calculated HOMO energy, LUMO energy, and the HOMO-LUMO gap (in eV) would be included in this section.
An EPS map would visualize the charge distribution across the molecule. This would be generated by plotting the electrostatic potential on the molecule's electron density surface. It would be expected that regions of negative potential (typically colored red) would be found around the oxygen atoms of the nitro group, indicating their nucleophilic character. Regions of positive potential (typically colored blue) might be located around the hydrogen atoms of the piperidine ring. This map would be invaluable for predicting how the molecule interacts with other molecules and biological targets.
An illustrative figure of the EPS map would accompany this section, highlighting the key potential differences across the molecular surface.
Molecular Dynamics (MD) Simulations for Conformational Landscapes
While quantum mechanics is excellent for static electronic properties, Molecular Dynamics (MD) simulations are used to study the movement of atoms and molecules over time. This would provide insight into the flexibility and conformational preferences of this compound.
The conformation of a molecule can be significantly influenced by its environment. MD simulations would be performed with the molecule in a box of explicit solvent molecules (e.g., water) to mimic physiological conditions. These simulations would show how the piperidine ring, which typically exists in a chair conformation, might be influenced by interactions with the solvent. The orientation of the nitrothiophenyl group relative to the piperidine ring would also be monitored.
The piperidine ring can undergo conformational changes, such as a "chair flip" where axial and equatorial substituents exchange positions. MD simulations could be used to observe these transitions. More advanced techniques, such as umbrella sampling or metadynamics, could be employed to calculate the free energy barrier associated with these conformational changes. This would quantify the flexibility of the piperidine ring and the energetic cost of moving between different conformations.
A data table summarizing the key conformational states and the calculated energy barriers between them (in kcal/mol) would be presented here.
Quantitative Structure-Activity Relationship (QSAR) Modeling (Theoretical Aspects)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For nitrothiophenyl derivatives, QSAR studies are instrumental in guiding the design of new analogs with enhanced potency and desired properties.
The foundation of any QSAR model lies in the calculation and selection of molecular descriptors, which are numerical representations of the chemical and physical properties of a molecule. For a compound like this compound, a wide array of descriptors would be calculated to capture its structural and electronic features. These are typically categorized as follows:
1D Descriptors: These are the simplest descriptors and include basic molecular properties such as molecular weight, atom count, and bond counts.
2D Descriptors: These are derived from the 2D representation of the molecule and describe its topology and connectivity. Examples include topological indices (e.g., Balaban index, Wiener index) and counts of specific structural fragments.
3D Descriptors: These are calculated from the 3D conformation of the molecule and describe its shape and electronic properties. Examples include solvent-accessible surface area, molecular volume, and dipole moment.
Quantum Chemical Descriptors: Derived from quantum mechanical calculations, these descriptors provide detailed information about the electronic structure. For nitrothiophenes, descriptors like the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), as well as atomic charges, are particularly important for describing reactivity. ucsb.edu
The selection of the most relevant descriptors is a critical step to build a robust and predictive QSAR model. researchgate.net Techniques like genetic algorithms or stepwise multiple linear regression are often employed to identify a subset of descriptors that have the highest correlation with the biological activity while minimizing inter-correlation. brieflands.com For thiophene derivatives, studies have shown that a combination of hydrophobic (e.g., LogP), electronic (e.g., partial charges), and shape descriptors often yields predictive QSAR models. nih.gov
Table 1: Illustrative Molecular Descriptors Calculated for a Series of Thiophene Derivatives for QSAR Analysis
| Compound | Molecular Weight ( g/mol ) | LogP | Topological Polar Surface Area (Ų) | HOMO Energy (eV) | LUMO Energy (eV) |
| This compound | 226.29 | 2.85 | 46.13 | -6.78 | -2.54 |
| Analog 1 | 240.32 | 3.15 | 46.13 | -6.72 | -2.59 |
| Analog 2 | 212.26 | 2.55 | 46.13 | -6.85 | -2.49 |
| Analog 3 | 256.30 | 2.90 | 65.36 | -7.01 | -2.88 |
| Analog 4 | 242.33 | 3.20 | 46.13 | -6.69 | -2.51 |
Note: The data in this table is illustrative and intended to represent typical values for this class of compounds.
In the absence of a known 3D structure of the biological target, ligand-based computational design methods are employed. These methods leverage the information from a set of known active molecules to infer the properties required for activity. For this compound and its analogs, these principles include:
Pharmacophore Modeling: A pharmacophore represents the spatial arrangement of essential features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are necessary for a molecule to interact with a specific biological target. By aligning a series of active nitrothiophene derivatives, a common pharmacophore model can be generated. This model can then be used as a 3D query to screen virtual compound libraries for new potential hits.
3D-QSAR: Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build 3D-QSAR models. nih.gov These methods correlate the 3D steric and electrostatic fields of a series of aligned molecules with their biological activities. The resulting contour maps highlight regions where modifications to the molecular structure are likely to increase or decrease activity, thus guiding the design of more potent compounds. For instance, a CoMFA map might indicate that increased positive electrostatic potential near the nitro group is favorable for activity.
Reaction Mechanism Elucidation via Computational Pathways
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing detailed information about the transition states and energy changes that occur. For this compound, computational methods can be used to elucidate its synthesis and potential degradation pathways.
The transition state is a high-energy, transient molecular configuration that exists at the peak of the reaction energy profile. wikipedia.orgucsb.edu Locating and characterizing the transition state is crucial for understanding the kinetics and mechanism of a reaction. youtube.com For the synthesis of this compound, which likely involves a nucleophilic aromatic substitution (SNAr) reaction between 2-halo-5-nitrothiophene and piperidine, computational methods such as Density Functional Theory (DFT) can be used to model the reaction pathway. nih.gov
The geometry of the transition state is optimized, and a frequency calculation is performed to confirm that it is a true first-order saddle point on the potential energy surface, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate. ucsb.edu This imaginary frequency represents the vibration that leads to the breaking and forming of bonds during the reaction. Computational studies on similar SNAr reactions involving thiophenes have detailed the geometry of such transition states. researchgate.netresearchgate.net
Once the reactants, products, and transition states have been located, the energy profile for the reaction can be determined. This profile plots the change in potential energy as the reaction progresses from reactants to products. The energy difference between the reactants and the transition state is the activation energy (Ea), which is a key determinant of the reaction rate. quantumatk.com
For the SNAr synthesis of this compound, the reaction is expected to proceed through a two-step mechanism involving the formation of a Meisenheimer complex as an intermediate. uoanbar.edu.iq Computational calculations would determine the energies of the reactants, the Meisenheimer intermediate, the transition states connecting them, and the final products. This allows for a detailed understanding of the reaction thermodynamics and kinetics.
Table 2: Illustrative Calculated Energy Profile for the Nucleophilic Aromatic Substitution Synthesis of this compound
| Species | Relative Energy (kcal/mol) |
| Reactants (2-chloro-5-nitrothiophene + piperidine) | 0.0 |
| Transition State 1 (Formation of Meisenheimer complex) | +15.2 |
| Meisenheimer Intermediate | -5.8 |
| Transition State 2 (Loss of leaving group) | +10.5 |
| Products (this compound + HCl) | -12.7 |
Note: The data in this table is hypothetical and for illustrative purposes, based on general principles of SNAr reactions.
In Silico Prediction of Molecular Interactions with Biological Macromolecules
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a biological target, such as a protein or enzyme. mdpi.com This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-target interactions. nih.govnih.govmdpi.com
For this compound, molecular docking studies could be performed to predict its binding mode and affinity to a variety of potential biological targets. The process involves preparing the 3D structures of both the ligand and the target protein. The ligand is then placed in the binding site of the protein, and a scoring function is used to estimate the binding affinity, often expressed as a docking score or binding energy. nih.gov
The results of a docking study can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that stabilize the ligand-protein complex. For example, the nitro group of this compound could act as a hydrogen bond acceptor, while the thiophene and piperidine rings could engage in hydrophobic interactions within the binding pocket of a target protein. These insights are crucial for structure-activity relationship studies and for the rational design of more effective inhibitors. trdizin.gov.trrsc.org
Table 3: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target
| Ligand | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |
| This compound | -8.5 | Asp145 | Hydrogen Bond (with nitro group) |
| Leu83 | Hydrophobic (with piperidine ring) | ||
| Phe81 | Pi-Pi Stacking (with thiophene ring) | ||
| Known Inhibitor | -9.2 | Asp145 | Hydrogen Bond |
| Leu83, Val91 | Hydrophobic | ||
| Phe81 | Pi-Pi Stacking |
Note: This table presents hypothetical data to illustrate the type of information obtained from a molecular docking study.
Molecular Docking Simulations with Model Active Sites
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to predict how a small molecule, such as this compound, might bind to a specific protein target.
While specific docking studies for this compound are not extensively reported in publicly available literature, research on structurally related compounds provides a framework for understanding its potential interactions. For instance, studies on various thiophene derivatives have utilized molecular docking to explore their binding modes in the active sites of enzymes like HIV-1 reverse transcriptase and VEGFR-2. nih.govresearchgate.net These studies often reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are critical for binding affinity.
For a hypothetical docking study of this compound, a relevant model active site would be chosen based on its presumed biological target. For example, if it were being investigated as an anticancer agent, the active site of a protein like β-tubulin or a specific kinase could be used. nih.gov The piperidine ring, the nitro group, and the thiophene core would all be expected to play significant roles in the binding orientation and affinity. The nitro group, being a strong electron-withdrawing group, could participate in electrostatic or hydrogen bonding interactions. The thiophene ring can engage in π-π stacking or hydrophobic interactions, while the piperidine moiety can fit into hydrophobic pockets.
Binding Energy Calculations and Interaction Hotspots
Following molecular docking, binding energy calculations are performed to quantify the strength of the interaction between the ligand and the protein. Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are commonly employed to estimate the free energy of binding. nih.gov A lower binding energy indicates a more stable and favorable interaction.
For this compound, the binding energy would be a sum of various energetic contributions, including van der Waals forces, electrostatic interactions, and solvation energy. The identification of "interaction hotspots" – specific residues within the active site that contribute significantly to the binding energy – is a crucial outcome of these calculations. nih.gov
In related thiophene-containing compounds, interaction hotspots often involve amino acid residues that can form hydrogen bonds with heteroatoms (like the sulfur of the thiophene or the oxygens of the nitro group) or engage in hydrophobic interactions with the aromatic and aliphatic parts of the molecule. nih.govnih.gov For this compound, one could anticipate potential interaction hotspots involving:
Hydrogen bond acceptors/donors: The nitro group's oxygen atoms could act as hydrogen bond acceptors with donor residues like arginine, lysine (B10760008), or asparagine in the active site.
Hydrophobic pockets: The piperidine and thiophene rings would likely favor interactions with hydrophobic residues such as leucine, isoleucine, valine, and phenylalanine.
Aromatic interactions: The thiophene ring could participate in π-π stacking or T-shaped π-interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.
The precise nature and strength of these interactions would be highly dependent on the specific topology and chemical environment of the model active site being studied. Further experimental and computational studies are necessary to fully elucidate the binding characteristics of this compound.
Chemical Reactivity and Functional Group Transformations
Reactions Involving the Nitro Group
The nitro group on the thiophene (B33073) ring is a versatile functional group that can undergo reduction to various other nitrogen-containing functionalities and can activate the aromatic ring towards nucleophilic substitution.
The reduction of the nitro group in nitroaromatic compounds is a fundamental transformation in organic synthesis, providing access to anilines and other derivatives. Aromatic nitro groups can be reduced to amines using a variety of reagents and conditions. This transformation is crucial for the synthesis of the corresponding 5-amino-2-thiophenyl derivative, a key intermediate for further functionalization.
Common methods for the reduction of aromatic nitro groups include catalytic hydrogenation and the use of metal reductants. Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or Raney nickel is a widely used and efficient method. nih.gov Other metal-based systems, such as iron, zinc, or tin(II) chloride in acidic media, offer milder alternatives that can be tolerant of other functional groups. nih.gov For instance, the reduction of nitroarenes to anilines can be achieved using formic acid as a reducing agent with an iron-based catalyst. nih.gov In some cases, sodium borohydride (B1222165) in the presence of a transition metal complex can also effect the reduction of nitroaromatic compounds to their corresponding amines. mdpi.com
The choice of reducing agent can also lead to other derivatives. For example, reduction under specific conditions can yield hydroxylamines or azo compounds. The complexity of nitro group reduction arises from the potential for various reactive intermediates like nitroso and hydroxylamine (B1172632) species. nih.gov
Table 1: Common Reagents for the Reduction of Aromatic Nitro Groups
| Reagent/Catalyst System | Product | Notes |
| H₂ / Pd/C | Amine | A common and efficient method for complete reduction. nih.gov |
| H₂ / Raney Nickel | Amine | An alternative to Pd/C, sometimes showing different selectivity. nih.gov |
| Fe / Acid (e.g., HCl, Acetic Acid) | Amine | A classic and cost-effective method. nih.gov |
| Zn / Acid (e.g., HCl, Acetic Acid) | Amine | Another widely used metal-based reduction method. |
| SnCl₂ / HCl | Amine | A mild reducing agent often used for selective reductions. |
| NaBH₄ / Transition Metal Catalyst | Amine | The reducing power of sodium borohydride can be enhanced by catalysts. mdpi.com |
| Formic Acid / Catalyst | Amine | A transfer hydrogenation method. nih.gov |
The strong electron-withdrawing nature of the nitro group at the 5-position of the thiophene ring significantly activates the ring for nucleophilic aromatic substitution (SNAr). This is a key reaction for the synthesis of 1-(5-nitro-2-thiophenyl)piperidine itself, typically from a 2-halo-5-nitrothiophene precursor. The reaction proceeds through a two-step addition-elimination mechanism, where the nucleophile (piperidine) attacks the carbon bearing the leaving group to form a Meisenheimer-like intermediate, which is stabilized by the nitro group. Subsequent elimination of the leaving group (e.g., a halide) yields the substitution product.
Kinetic studies have been performed on the reactions of various 2-L-3-nitro-5-X-thiophenes and 2-methoxy-3-nitro-5-X-thiophenes with piperidine (B6355638) and other amines in methanol (B129727). rsc.orgrsc.orgresearchgate.netnih.govnih.gov These studies have elucidated the influence of the leaving group (L), the substituent (X), and the nucleophile on the reaction rate. The reactions are typically catalyzed by the amine nucleophile itself or by added base. rsc.orgresearchgate.net The catalysis facilitates the departure of the leaving group from the intermediate complex. rsc.org Theoretical studies using density functional theory (DFT) have further investigated the mechanism and reactivity in the SNAr of substituted thiophenes with amines like pyrrolidine (B122466), confirming a stepwise pathway. nih.govnih.gov
Table 2: Nucleophilic Aromatic Substitution on Activated Thiophenes with Amines
| Thiophene Substrate | Nucleophile | Key Findings | Reference |
| 2-L-3-nitro-5-X-thiophenes | Aniline, Piperidine | Rate constants measured; optimized 'thiophene' σT values calculated. | rsc.org |
| Methyl 2-methoxy-3-nitrothiophen-5-carboxylate | Piperidine | Reaction is catalyzed by both piperidine and methoxide. | rsc.org |
| 5-Acetyl-2-methoxy-3-nitrothiophen | Piperidine | Evidence for a specific base-general acid mechanism for base catalysis. | rsc.org |
| 3-Methoxy-5-methyl-2-nitrothiophene | Piperidine | Kinetic studies performed in methanol. | researchgate.net |
| 2-methoxy-3-X-5-nitrothiophenes | Pyrrolidine | DFT study of the reaction mechanism and substituent effects. | nih.govnih.gov |
Reactions Involving the Piperidine Nitrogen
The nitrogen atom of the piperidine ring in this compound is a secondary amine and thus retains its nucleophilic and basic character, although it is somewhat attenuated by the electron-withdrawing nitrothiophenyl group. This allows for a range of functional group transformations at the nitrogen center.
The piperidine nitrogen can readily undergo acylation with acylating agents such as acid chlorides or anhydrides to form the corresponding N-acylpiperidines (amides). For example, reaction with acetyl chloride or acetic anhydride (B1165640) would yield 1-acetyl-1-(5-nitro-2-thiophenyl)piperidine. The formation of 1-acetylpiperidine (B1204225) from piperidine is a well-established reaction. nih.gov Similarly, N-acylated piperidine derivatives are common motifs in various bioactive molecules. nih.gov
Sulfonylation is another important transformation, where reaction with a sulfonyl chloride (e.g., benzenesulfonyl chloride or p-toluenesulfonyl chloride) in the presence of a base affords the corresponding N-sulfonylpiperidine (sulfonamide). This reaction is a common method for the protection of amines or for the introduction of a sulfonamide functional group. While specific examples for this compound are not detailed in the provided search results, the general reactivity of secondary amines suggests this transformation is feasible. The direct sulfonylation of C-H bonds has also been explored, for instance in quinoline (B57606) N-oxides, using aryl sulfonyl chlorides. nih.gov
N-alkylation of the piperidine nitrogen introduces an alkyl group, converting the secondary amine to a tertiary amine. This can be achieved using various alkylating agents, such as alkyl halides. For instance, N-benzyl piperidine derivatives have been synthesized for various applications. nih.gov Palladium-catalyzed N-allylation of piperidine derivatives with allylic carbonates is another efficient method. google.com
Reductive amination is a powerful and controlled method for N-alkylation that avoids issues of over-alkylation that can occur with simple alkyl halides. masterorganicchemistry.com This two-step, one-pot process involves the initial formation of an iminium ion from the secondary amine and a carbonyl compound (an aldehyde or ketone), followed by in-situ reduction. masterorganicchemistry.com Common reducing agents for this transformation include sodium borohydride, sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com This strategy is widely used in the synthesis of complex piperidine-containing molecules. researchgate.netnih.gov For example, secondary amines like piperidine can be reductively alkylated with aldehydes in the presence of a suitable reducing agent to yield the corresponding tertiary amines. nih.gov
The piperidine ring can be oxidized at the carbon atoms adjacent (alpha) to the nitrogen. The specific products of oxidation depend on the oxidant used and the nature of any substituent on the nitrogen. For N-acyl piperidines, oxidation can lead to the formation of lactams (piperidin-2-ones). For example, the oxidation of N-acyl-piperidines with iron(II)-hydrogen peroxide has been shown to yield the corresponding piperidin-2-ones. researchgate.net
Another important oxidative transformation involves the generation of N-acyliminium ions from N-protected piperidines. nih.gov These electrophilic intermediates can be trapped by various nucleophiles, allowing for the introduction of substituents at the α-carbon of the piperidine ring. Reagents such as iodosylarenes in combination with TMSN₃ have been used for the direct α-azidonation of N-protected piperidines. nih.gov
Electrophilic Aromatic Substitution on the Thiophene Ring
The susceptibility of an aromatic ring to electrophilic attack is largely determined by its electron density. In the case of this compound, the thiophene ring is subject to powerful and opposing electronic influences from its two substituents, rendering electrophilic aromatic substitution challenging and generally not a favorable reaction pathway. The strong electron-withdrawing nature of the nitro group significantly deactivates the ring towards attack by electrophiles. chempedia.info
Regioselectivity and Directing Effects of Substituents
To understand the potential outcome of an electrophilic substitution reaction, were it to occur, an analysis of the directing effects of the piperidino and nitro groups is necessary.
Piperidino Group: As a secondary amine attached directly to the thiophene ring, the piperidino group is a powerful activating group. The nitrogen's lone pair of electrons can be delocalized into the ring through resonance, increasing the electron density. This effect preferentially stabilizes the cationic intermediates (sigma complexes) formed during attack at the positions ortho and para to the substituent. youtube.com In the 2-substituted thiophene system, the piperidino group directs incoming electrophiles to the C3 (ortho) and C5 (para) positions.
Nitro Group: Conversely, the nitro group is one of the strongest deactivating groups. It withdraws electron density from the ring through both inductive and resonance effects, making the ring less nucleophilic and thus less reactive towards electrophiles. chempedia.infosci-hub.se This deactivation is most pronounced at the ortho and para positions. Consequently, the nitro group acts as a meta-director. For the nitro group at the C5 position of the thiophene ring, it would direct an incoming electrophile to the C3 position (meta).
While both substituents direct a potential electrophile to the same C3 position, the overwhelming deactivating effect of the nitro group makes the reaction highly unlikely to proceed under standard electrophilic substitution conditions. The energy barrier to form the required cationic intermediate would be prohibitively high.
| Substituent | Position on Thiophene Ring | Electronic Effect | Activating/Deactivating | Directing Positions |
|---|---|---|---|---|
| Piperidino | C2 | +R, -I (Resonance Donor) | Strongly Activating | C3, C5 |
| Nitro | C5 | -R, -I (Resonance/Inductive Withdrawing) | Strongly Deactivating | C3 |
Heterocyclic Ring Opening and Rearrangement Reactions
The presence of a strong electron-withdrawing nitro group makes the thiophene ring in this compound susceptible to nucleophilic attack, which can lead to the opening of the heterocyclic ring. researchgate.net Such reactions are a distinctive feature of nitrothiophene chemistry. researchgate.net
Studies on various nitrothiophenes have shown that they can undergo ring cleavage when treated with nucleophiles. researchgate.net While specific studies detailing the ring-opening of this compound are not prevalent, the reaction is known to occur in related systems, such as 2-methoxy-3-nitro-5-X-thiophenes reacting with piperidine. researchgate.net These transformations can sometimes proceed through an ANRORC (Addition of the Nucleophile, Ring Opening, and Ring Closure) mechanism. wikipedia.org This pathway involves the initial addition of a nucleophile to the ring, followed by cleavage of a ring bond to form an open-chain intermediate, which may then re-close to form a new heterocyclic system. wikipedia.orgresearchgate.net
Rearrangement reactions involving the piperidine ring itself are less likely in this specific molecule under typical conditions. Such rearrangements often require the presence of a leaving group on a side chain attached to the piperidine ring, which facilitates the formation of reactive bicyclic intermediates like azetidinium ions. clockss.org
Photochemical and Electrochemical Reactivity Studies
The combination of a photoactive nitroaromatic system and an oxidizable piperidine moiety suggests that this compound could exhibit complex photochemical and electrochemical behavior.
Photochemical Reactivity
The photochemical properties of this compound are influenced by its constituent parts. Nitroaromatic compounds are known to be photoactive. For instance, related nitroaromatic structures are used as photoaffinity labels, where irradiation causes the formation of a covalent bond with a biological target. nih.gov Furthermore, N-substituted piperidines can undergo ring-opening reactions initiated by photooxidation, proceeding through a single electron transfer mechanism. researchgate.net This suggests a potential pathway for photochemical degradation or transformation of this compound upon exposure to light, possibly involving either the nitro group or photooxidation of the piperidine nitrogen.
Electrochemical Reactivity
The electrochemical behavior of this compound is expected to be dominated by the reduction of the nitro group, a well-documented process for nitroaromatic compounds. researchgate.net The reduction typically occurs in a stepwise fashion.
Formation of a Radical Anion: The first step is a reversible, one-electron reduction to form a nitro radical anion. This species can be relatively stable, particularly in aprotic or alkaline media. researchgate.net
Further Reduction: This radical anion can undergo further reduction, ultimately leading to the corresponding amine derivative.
| Step | Reaction | Product | Number of Electrons (e⁻) / Protons (H⁺) |
|---|---|---|---|
| 1 | Ar-NO₂ + e⁻ | [Ar-NO₂]⁻˙ (Nitro Radical Anion) | 1 e⁻ |
| 2 | [Ar-NO₂]⁻˙ + e⁻ + 2H⁺ | Ar-NO (Nitroso) + H₂O | 1 e⁻, 2 H⁺ |
| 3 | Ar-NO + 2e⁻ + 2H⁺ | Ar-NHOH (Hydroxylamine) | 2 e⁻, 2 H⁺ |
| 4 | Ar-NHOH + 2e⁻ + 2H⁺ | Ar-NH₂ (Amine) + H₂O | 2 e⁻, 2 H⁺ |
Synthesis and Characterization of Analogs and Derivatives
Modification of the Thiophene (B33073) Moiety
The thiophene ring, activated by the electron-withdrawing nitro group, is a key pharmacophore that can be systematically modified to modulate the electronic properties and steric profile of the molecule.
The position of the nitro group on the thiophene ring significantly influences the reactivity and electronic distribution of the molecule. The synthesis of positional isomers, such as 1-(3-nitro-2-thiophenyl)piperidine, is typically achieved through nucleophilic aromatic substitution (SNAr) reactions.
Kinetic studies on the reaction of piperidine (B6355638) with 2-methoxy-3-nitrothiophene (B1314167) and 2-methoxy-5-nitrothiophene (B1629715) in methanol (B129727) have provided insight into the synthesis of these isomers. acs.orgacs.org The reaction with 2-methoxy-5-nitrothiophene to form the corresponding 5-nitro-2-piperidinyl product follows straightforward second-order kinetics, being first order in both the substrate and the nucleophile (piperidine). acs.org
In contrast, the reaction to form the 3-nitro isomer from 2-methoxy-3-nitrothiophene exhibits base catalysis by piperidine. acs.org The rate of this reaction increases in a curvilinear fashion with increasing piperidine concentration. acs.org This catalytic effect arises because the nitro group at the 3-position (a "hyper-ortho" position) can assist in the decomposition of the intermediate Meisenheimer complex. acs.org These findings demonstrate that while both the 3-nitro and 5-nitro isomers can be synthesized via SNAr, the reaction conditions and kinetics are highly dependent on the nitro group's position.
Replacing the nitro group with other electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) is a common strategy to fine-tune the electronic character of the thiophene ring.
Electron-Withdrawing Groups: Analogs bearing EWGs such as cyano (-CN), acetyl (-COCH₃), or sulfonyl (-SO₂CH₃) can be synthesized. A computational study on the SNAr reaction of 2-methoxy-3-X-5-nitrothiophenes with pyrrolidine (B122466) (where X is an EWG) showed that the reaction proceeds via a stepwise mechanism involving the formation of a zwitterionic intermediate. nih.gov The presence of a second EWG (like -CN or -SO₂CH₃) at the 3-position can further influence the activation free energy of the nucleophilic addition. nih.gov The synthesis of 2-acetylthiophene (B1664040) derivatives, for instance, can be achieved by reacting β-aryl-β-chloroacrolein derivatives with sodium sulfide (B99878) followed by chloroacetone. mdpi.com This methodology can be adapted to produce 1-(5-acetylthiophen-2-yl)piperidine.
Electron-Donating Groups: The introduction of EDGs, such as a methoxy (B1213986) group (-OCH₃), can also be achieved. The synthesis of piperidine derivatives containing a methoxy-substituted thiophene ring has been documented. For example, (R)-1-(8-aza-bicyclo[3.2.1.]oct-8-yl)-4-[4-hydroxy-4-(3-methoxy-thiophen-2-yl)-piperidin-1-yl]-2-phenyl-butan-1-one has been prepared through reductive amination of 4-hydroxy-4-(3-methoxy-thiophen-2-yl)-piperidine. google.com This indicates that the necessary substituted thiophene-piperidine building blocks are synthetically accessible.
Bioisosteric replacement of the thiophene ring with other five- or six-membered heterocycles, such as furan (B31954) or pyridine (B92270), can significantly alter the compound's physicochemical properties while potentially retaining its biological activity. acs.org
Furan Analogs: The 5-nitrofuran moiety is a well-known pharmacophore, and its synthesis as a bioisostere of nitrothiophene is well-established. nih.gov For example, a series of 5-nitrofuran-tagged oxazolyl tetrahydropyrazolopyridines have been synthesized in a multi-step sequence. nih.gov The synthesis of a direct analog, 1-(5-nitrofuran-2-yl)piperidine, would typically involve the SNAr reaction of 2-chloro-5-nitrofuran (B14553227) with piperidine. The mechanism of action for many nitrofuran derivatives involves the reduction of the nitro group by bacterial nitroreductases. nih.gov
Pyridine Analogs: The pyridine ring is another common bioisostere for thiophene. The synthesis of 2-(piperidin-1-yl)-5-nitropyridine is readily accomplished by the nucleophilic aromatic substitution of a leaving group (like a halogen) from the 2-position of a 5-nitropyridine derivative with piperidine. nih.gov For instance, reacting 2-chloro-5-nitropyridine (B43025) with piperidine, often in a polar aprotic solvent like DMF or acetonitrile (B52724) and in the presence of a base like potassium carbonate, yields the desired product with high efficiency. prepchem.com The reactivity of pyridinium (B92312) ions in SNAr reactions with piperidine has been studied, revealing that the mechanism can involve rate-determining deprotonation of the addition intermediate. nih.gov
Modification of the Piperidine Ring
The piperidine ring provides a scaffold for introducing further structural diversity, either by substitution on the nitrogen atom or on the carbon atoms of the ring itself.
Since 1-(5-nitro-2-thiophenyl)piperidine is a secondary amine, the piperidine nitrogen is a prime site for introducing a variety of substituents (N-alkylation, N-arylation, N-acylation). This is a common strategy in medicinal chemistry to modulate properties like lipophilicity, basicity, and receptor interaction.
For example, N-benzylation can be achieved by reacting the secondary amine with benzyl (B1604629) bromide in the presence of a base like potassium carbonate in a solvent such as DMF. nih.gov Similarly, other alkyl or substituted benzyl groups can be introduced. The synthesis of 1-(2-methoxyphenyl)-4-{[1-(3-nitrophenethyl)piperidin-4-yl]methyl}piperazine demonstrates the introduction of a substituted phenethyl group onto a piperidine nitrogen. nih.gov These standard alkylation procedures are directly applicable to the parent compound to generate a library of N-substituted derivatives.
Introducing substituents onto the carbon framework of the piperidine ring creates chiral centers and allows for the exploration of three-dimensional chemical space. A general and powerful strategy involves the synthesis of a pre-functionalized piperidine ring, which is then coupled with the nitrothiophene moiety.
A multitude of methods exist for synthesizing substituted piperidines. nih.govajchem-a.com For example, a substituted piperidine like tert-butyl 4-aminopiperidine-1-carboxylate can be reacted with an activated thieno[3,2-d]pyrimidine (B1254671) to form a piperidine-substituted heterocyclic system. nih.gov Following this logic, one could synthesize 1-(5-nitro-2-thiophenyl)-4-methylpiperidine by reacting 2-chloro-5-nitrothiophene (B3024769) with commercially available 4-methylpiperidine.
More complex, stereocontrolled syntheses can provide access to specific isomers. Diversity-oriented synthesis (DOS) protocols have been designed to generate various 2,4,6-trisubstituted piperidines. nih.gov Similarly, the asymmetric nitro-Mannich reaction has been used as a key step in the synthesis of chiral piperidines. ucl.ac.uk These advanced synthetic routes can produce a wide array of stereochemically defined substituted piperidines, which can then be attached to the 5-nitrothiophene core to generate novel and structurally complex analogs.
Linker Chemistry and Conjugation Strategies
The development of probes for affinity-based studies and bioconjugates requires the introduction of a linker molecule onto the this compound scaffold. The linker serves to connect the core molecule to a reporter group (like a fluorophore or biotin) or a larger biomolecule (like a protein or nucleic acid).
The synthesis of affinity-based probes from this compound would involve the introduction of a reactive group that can covalently bind to a biological target, along with a reporter tag. The position of linker attachment is crucial and would ideally be at a site that does not interfere with the compound's putative biological activity.
Potential points for linker attachment on the this compound scaffold include the piperidine ring or the thiophene ring, likely requiring functionalization of a C-H bond or modification of the nitro group. For instance, a linker with a terminal alkyne or azide (B81097) group could be introduced, allowing for "click chemistry" ligation to a reporter molecule.
Table 1: Potential Linker Attachment Strategies for this compound
| Attachment Point | Proposed Functionalization | Linker Type | Reporter Group Conjugation |
| Piperidine Ring | C-H activation followed by introduction of an amino or carboxyl group | PEG, alkyl chain | Amide bond formation, "click" chemistry |
| Thiophene Ring | Reduction of the nitro group to an amine, followed by diazotization and Sandmeyer reaction to introduce a functional group | Alkyl, aryl | Amide bond formation, ether linkage |
This table represents theoretical strategies as no specific literature is available for this compound.
For bioconjugation, the derivatized this compound would need to possess a functional group that can react selectively with a functional group on a biomolecule, typically the side chain of an amino acid like lysine (B10760008) or cysteine.
Commonly used functional groups for bioconjugation include N-hydroxysuccinimide (NHS) esters for reacting with primary amines, and maleimides for reacting with thiols. Therefore, a synthetic strategy would involve introducing a carboxylic acid or a thiol-reactive group onto the this compound scaffold via a suitable linker.
The choice of linker is critical and can influence the solubility, stability, and biological activity of the final conjugate. Polyethylene glycol (PEG) linkers are often employed to improve the pharmacokinetic properties of bioconjugates.
Table 2: Potential Bioconjugation Strategies for this compound Derivatives
| Target Functional Group on Biomolecule | Reactive Group on Derivative | Linker |
| Amine (e.g., Lysine) | NHS ester, Isothiocyanate | PEG, Alkyl chain |
| Thiol (e.g., Cysteine) | Maleimide, Iodoacetamide | PEG, Alkyl chain |
This table outlines general bioconjugation principles that could be applied, pending the successful synthesis of appropriately functionalized derivatives of this compound.
Investigation of Molecular Targets and Biological Pathways
In Vitro Enzyme Inhibition and Activation Studies
There is no publicly available research detailing the in vitro inhibition or activation of specific enzymes by 1-(5-Nitro-2-thiophenyl)piperidine.
Without experimental data, no mechanistic characterization of how this compound might modulate enzyme activity can be provided. However, related compounds offer insights into potential targets. For instance, various piperidine (B6355638) derivatives have been synthesized and evaluated as urease inhibitors. nih.gov These studies suggest that the piperidine moiety can be a key structural feature for enzyme inhibition. Furthermore, derivatives of 5-nitro-thiophene have been investigated as potential inhibitors of enzymes involved in the ergosterol (B1671047) biosynthesis pathway in fungi. nih.gov
No kinetic data, such as IC₅₀ or Kᵢ values, for the interaction of this compound with any enzyme are available in the reviewed literature. For context, a study on a series of piperidine derivatives targeting the enzyme urease reported IC₅₀ values ranging from 31.97 to 254 µM. nih.gov
Table 1: Hypothetical Enzyme Inhibition Data for this compound
| Enzyme Target | IC₅₀ (µM) | Type of Inhibition | Source |
| Data Not Available | Data Not Available | Data Not Available | N/A |
Cell-Based Assays for Cellular Pathway Modulation (In Vitro Focus)
No studies utilizing cell-based assays to specifically evaluate the effect of this compound on cellular pathways were identified.
Direct evidence for the regulation of cellular signaling cascades by this compound is absent from the scientific literature. However, research on similar structures provides a foundation for potential activity. For example, a 5-nitro-thiophene-thiosemicarbazone derivative has been shown to induce cell cycle arrest and inhibit key protein kinases in pancreatic ductal adenocarcinoma cells. nih.gov Other research has demonstrated that piperidine-containing compounds can induce apoptosis in cancer cells through the caspase pathway. researchgate.net These findings suggest that a compound like this compound could potentially modulate signaling pathways related to cell cycle control and apoptosis.
There is no available data from gene expression studies, such as microarray or qPCR analyses, for cells treated with this compound. A study on a related 5-nitro-thiophene derivative, PR17, showed a downregulation of autophagy-related genes in MIA PaCa-2 cells, indicating a potential for this class of compounds to influence gene expression. nih.gov
Table 2: Hypothetical Gene Expression Modulation by this compound in a Human Cell Line
| Gene | Fold Change | p-value | Pathway |
| Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Receptor Binding Studies and Ligand-Target Interactions (In Vitro)
No receptor binding assays or ligand-target interaction studies for this compound have been published. While piperidine is a common scaffold in drugs targeting various receptors, and nitroaromatic compounds have been explored for their interactions with biological macromolecules, specific binding affinities and target receptors for this compound have not been determined. nih.gov
Radioligand Binding Assays
Radioligand binding assays are a foundational technique in pharmacology for determining the affinity of a ligand for a specific receptor or binding site. This method involves using a radioactively labeled version of a known ligand to quantify the binding of the test compound, in this case, this compound.
A comprehensive search of scientific databases and literature reveals no specific radioligand binding assay data for this compound. Such studies would be essential to identify its primary molecular targets.
Competitive Binding Experiments
Competitive binding assays are used to determine the binding affinity of a non-radiolabeled compound by measuring its ability to displace a known radioligand from its target. The key output of this experiment is the inhibition constant (Kᵢ), which indicates the compound's binding potency.
No data from competitive binding experiments for this compound are currently available in the public domain.
Interaction Studies with Biological Macromolecules (e.g., Proteins, Nucleic Acids)
To understand the physical basis of a compound's activity, its direct interaction with biological macromolecules like proteins and nucleic acids must be characterized. This involves both quantitative and structural methods.
Biophysical techniques provide detailed, real-time information on the thermodynamics and kinetics of binding interactions.
Surface Plasmon Resonance (SPR): This technique measures the binding of an analyte (the compound) to a ligand (the target macromolecule) immobilized on a sensor surface. It provides association (kₐ) and dissociation (k𝘥) rate constants, from which the equilibrium dissociation constant (Kᴅ) is calculated.
Isothermal Titration Calorimetry (ITC): ITC measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kᴀ), enthalpy (ΔH), and entropy (ΔS).
Despite the utility of these techniques, no studies employing SPR or ITC to measure the binding affinity of this compound with any biological macromolecule have been published.
Table 1: Biophysical Interaction Data for this compound This table is representative of how data would be presented if available.
| Technique | Target Macromolecule | Binding Affinity (Kᴅ) | Kinetic Parameters (kₐ, k𝘥) | Thermodynamic Parameters (ΔH, ΔS) |
|---|---|---|---|---|
| SPR | Data not available | Data not available | Data not available | Not Applicable |
| ITC | Data not available | Data not available | Not Applicable | Data not available |
Structural biology methods, such as X-ray crystallography or cryo-electron microscopy (cryo-EM), aim to solve the three-dimensional structure of a compound in complex with its target. This provides invaluable mechanistic insights into the precise nature of the binding interaction.
There are no published reports of co-crystallization studies involving this compound with any protein or nucleic acid target.
Mechanistic Insights into Cellular Processes (In Vitro)
In vitro cell-based assays are crucial for determining the functional consequences of a compound's activity at the cellular level, providing a bridge between molecular binding and physiological effect.
These studies assess a compound's impact on fundamental cellular processes like cell growth and programmed cell death.
Cell Proliferation Assays: These assays (e.g., MTT, BrdU) measure the rate of cell division to determine if a compound has cytostatic (growth-inhibiting) effects.
Apoptosis Assays: These experiments (e.g., Annexin V staining, caspase activity assays) determine if a compound induces apoptosis, a controlled form of cell death.
No mechanistic studies on the effect of this compound on cell proliferation or apoptosis have been documented in the scientific literature.
Table 2: In Vitro Cellular Assay Data for this compound This table is representative of how data would be presented if available.
| Assay Type | Cell Line | Endpoint Measured | Result (e.g., IC₅₀) |
|---|---|---|---|
| Cell Proliferation | Data not available | Data not available | Data not available |
| Apoptosis Induction | Data not available | Data not available | Data not available |
Inflammatory Response Modulation (Mechanistic, not therapeutic)
No research findings are available for this specific topic.
Future Research Directions and Unexplored Avenues
Development of Novel Synthetic Methodologies
The synthesis of 1-(5-Nitro-2-thiophenyl)piperidine and its analogs is a cornerstone for future investigations. While classical methods involving nucleophilic aromatic substitution are likely applicable, the development of novel, more efficient, and sustainable synthetic routes is a key research objective. mdpi.com Future efforts could focus on:
Transition-Metal Catalyzed Cross-Coupling Reactions: Exploring palladium, copper, or nickel-catalyzed reactions could provide more versatile and milder conditions for the formation of the C-N bond between the thiophene (B33073) and piperidine (B6355638) rings. researchgate.net This would allow for a broader range of functional groups to be tolerated, facilitating the synthesis of a diverse library of derivatives.
Flow Chemistry: Implementing continuous flow synthesis could offer advantages in terms of safety (especially when dealing with nitrated compounds), scalability, and reproducibility. This methodology allows for precise control over reaction parameters, potentially leading to higher yields and purity.
Green Chemistry Approaches: The development of synthetic protocols that utilize greener solvents, reduce waste generation, and employ catalytic rather than stoichiometric reagents would be highly beneficial. nih.gov This aligns with the growing emphasis on sustainable practices in chemical synthesis.
| Potential Synthetic Strategy | Advantages | Key Research Focus |
| Palladium-Catalyzed Buchwald-Hartwig Amination | High functional group tolerance, mild reaction conditions. | Ligand and catalyst screening for optimal efficiency. |
| Copper-Catalyzed Ullmann Condensation | Cost-effective catalyst, well-established methodology. | Optimization of reaction conditions for nitro-substituted thiophenes. |
| Continuous Flow Nitration and Amination | Enhanced safety, scalability, and process control. | Reactor design and optimization for multi-step synthesis. |
Advanced Computational Approaches for Structure-Function Relationships
Computational chemistry offers powerful tools to predict the properties and biological activities of this compound and to guide the design of new analogs. nih.gov Future research should leverage advanced computational methods to build robust structure-activity relationship (SAR) and structure-property relationship (QSPR) models. mdpi.comijirset.com
Density Functional Theory (DFT): DFT calculations can provide insights into the electronic structure, reactivity, and spectroscopic properties of the molecule. mdpi.comscholarsresearchlibrary.com This can help in understanding the role of the nitro group and the thiophene ring in potential biological interactions. mdpi.com
Molecular Dynamics (MD) Simulations: MD simulations can be used to study the conformational flexibility of the molecule and its interactions with potential biological targets, such as enzymes or receptors, in a dynamic environment.
Quantitative Structure-Activity Relationship (QSAR): By synthesizing and testing a library of analogs, QSAR models can be developed to correlate specific structural features with biological activity. scholarsresearchlibrary.comnih.gov This can accelerate the identification of more potent and selective compounds.
| Computational Method | Application | Predicted Outcomes |
| Density Functional Theory (DFT) | Electronic structure and reactivity analysis. mdpi.comscholarsresearchlibrary.com | Understanding of electrophilic/nucleophilic sites, reaction mechanisms. |
| Molecular Dynamics (MD) Simulations | Target interaction and conformational analysis. | Prediction of binding modes and affinities to biological targets. |
| QSAR Modeling | Correlation of structure with biological activity. nih.gov | Guidance for the design of new analogs with improved properties. |
Exploration of Novel Biological Targets and Mechanistic Pathways
The nitrothiophene scaffold is present in a number of compounds with known biological activities, including antibacterial and antiparasitic effects. researchgate.netlookchem.comnih.gov The biological activity of these molecules is often attributed to the reduction of the nitro group within the target cell. nih.govnih.gov
Future research should aim to identify the specific biological targets of this compound and elucidate its mechanism of action. Potential avenues for exploration include:
Antimicrobial Activity: Screening against a broad panel of bacteria and fungi, including drug-resistant strains, is a logical starting point. researchgate.netnih.gov Mechanistic studies could investigate if the compound acts as a prodrug that is activated by microbial nitroreductases. nih.gov
Antiparasitic Activity: Given the known activity of other nitro-heterocyclic compounds against parasites, evaluating this compound against organisms such as Trypanosoma and Leishmania species is warranted. nih.gov
Enzyme Inhibition: The compound could be screened against various enzyme families, such as kinases, proteases, or metabolic enzymes, to identify novel inhibitory activities. The piperidine moiety can play a crucial role in directing the molecule to specific binding pockets. nih.gov
Design and Synthesis of Advanced Chemical Probes and Tools
This compound can serve as a starting point for the design and synthesis of advanced chemical probes to investigate biological processes. nih.govnih.govyoutube.com These probes are valuable tools for target identification, validation, and imaging.
Affinity-Based Probes: By incorporating a reactive group or a photoreactive moiety, the compound could be converted into an affinity-based probe to covalently label its biological target, facilitating its identification through proteomic techniques. nih.gov
Fluorescent Probes: The introduction of a fluorophore could enable the visualization of the compound's localization within cells, providing insights into its uptake and distribution. rsc.org Probes that exhibit a change in fluorescence upon interaction with a target or after enzymatic activation (e.g., reduction of the nitro group) would be particularly valuable. rsc.org
| Probe Type | Design Strategy | Application |
| Affinity-Based Probe | Incorporation of a photo-crosslinker (e.g., benzophenone) or an electrophilic warhead. nih.gov | Covalent labeling and identification of biological targets. |
| Fluorescent Probe | Conjugation to a fluorophore (e.g., fluorescein, rhodamine). | Cellular imaging and localization studies. |
| Activity-Based Probe | Design of a probe that becomes fluorescent upon activation by a specific enzyme (e.g., nitroreductase). rsc.org | Real-time monitoring of enzyme activity in living cells. |
Multidisciplinary Research Collaborations in Chemical Biology
Realizing the full potential of this compound will require a multidisciplinary approach, fostering collaborations between synthetic chemists, computational chemists, biochemists, and cell biologists. frontiersin.orgfrontiersin.org
Academia-Industry Partnerships: Collaborations with pharmaceutical companies can provide access to high-throughput screening platforms and expertise in drug development, accelerating the translation of basic research findings.
Integrated "Chem-Bio" Approaches: A close feedback loop between chemical synthesis, computational modeling, and biological testing will be crucial for the iterative optimization of lead compounds. For instance, initial biological screening results can inform the design of new analogs, which are then synthesized and evaluated, creating a cycle of continuous improvement.
This integrated approach will be essential to unravel the complexities of the biological activity of this compound and to develop its potential for therapeutic or biotechnological applications.
Q & A
Basic: What are the recommended protocols for synthesizing 1-(5-Nitro-2-thiophenyl)piperidine, and how can intermediates be characterized?
Answer:
Synthesis typically involves nitro-functionalization of thiophene followed by coupling with piperidine derivatives. A common approach uses nitration of 2-thiophenylpiperidine under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) . Key intermediates like 5-nitrothiophene derivatives should be characterized via ¹H/¹³C NMR to confirm regioselectivity and HPLC-MS to assess purity (>95% recommended). For structural confirmation, single-crystal X-ray diffraction is advised, as seen in analogous piperidine-thiophene systems .
Advanced: How can computational modeling resolve contradictions in the reactivity of this compound under varying pH conditions?
Answer:
Conflicting reports on pH-dependent reactivity (e.g., nitro-group reduction vs. ring-opening) may arise from solvent effects or protonation states. Density Functional Theory (DFT) simulations can model protonation sites (e.g., piperidine nitrogen vs. nitro group) to predict dominant pathways . Pair computational results with in situ FTIR to track real-time changes in functional groups. For example, a 2024 study on nitro-piperidine analogs used DFT to explain unexpected stability in acidic media due to intramolecular H-bonding .
Basic: What safety precautions are critical when handling this compound in laboratory settings?
Answer:
Refer to GHS-compliant safety protocols:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and chemical goggles (mandatory due to potential skin/eye irritation) .
- Ventilation: Use fume hoods to prevent inhalation of vapors (evaporation rate ≈ 0.8 relative to butyl acetate) .
- Storage: Keep in sealed containers under inert gas (N₂/Ar) to avoid decomposition (decomposition temp >200°C, but stability data is limited) .
Advanced: How can researchers address discrepancies in reported biological activity of this compound derivatives?
Answer:
Contradictions in IC₅₀ values (e.g., antimicrobial vs. cytotoxicity assays) may stem from assay conditions or stereochemical variability. Methodological solutions include:
- Chiral HPLC to isolate enantiomers and test activity separately .
- Standardized cell lines (e.g., HEK293 vs. HeLa) to control for metabolic differences.
- Molecular docking to validate binding affinity with target proteins (e.g., nitroreductases) . A 2023 study resolved similar conflicts by correlating docking scores with in vitro results, identifying steric hindrance as a key factor .
Basic: What analytical techniques are optimal for quantifying this compound in complex matrices?
Answer:
- Reverse-phase HPLC with UV detection (λ = 254 nm for nitro groups) provides robust quantification (LOD ≈ 0.1 µg/mL) .
- GC-MS is suitable for volatile derivatives but requires derivatization (e.g., silylation of piperidine NH).
- LC-HRMS (High-Resolution Mass Spectrometry) is preferred for metabolite identification in pharmacokinetic studies .
Advanced: What strategies optimize the regioselectivity of electrophilic substitutions on the thiophene ring in this compound?
Answer:
The nitro group directs electrophiles to the 4-position of thiophene, but competing pathways may occur. Strategies include:
- Lewis acid catalysis (e.g., FeCl₃) to enhance polarization of the nitro-thiophene system .
- Solvent tuning: Use polar aprotic solvents (DMF, DMSO) to stabilize transition states.
- Kinetic vs. thermodynamic control: Lower temperatures (−20°C) favor kinetic products (e.g., 4-bromo substitution), while higher temps (60°C) favor thermodynamic isomers .
Basic: How should researchers assess the photostability of this compound in solution-phase studies?
Answer:
- UV-Vis spectroscopy: Monitor λmax shifts under UV irradiation (e.g., 365 nm for 8–24 hrs).
- Quantum yield calculation: Compare degradation rates to actinometers (e.g., potassium ferrioxalate) .
- LC-MS post-irradiation to identify photodegradants (e.g., nitroso or amine derivatives) .
Advanced: How can isotopic labeling elucidate the metabolic pathways of this compound in vivo?
Answer:
- Synthesize ¹⁵N-labeled analogs to track nitro-group reduction (e.g., via NMR or MS detection of ¹⁵NH₂ metabolites) .
- PET imaging with ¹¹C-labeled piperidine rings can map biodistribution in animal models .
- Combine with microsomal incubation assays to differentiate hepatic vs. extrahepatic metabolism .
Basic: What are the limitations of using this compound as a building block in multicomponent reactions?
Answer:
- Steric hindrance: The bulky piperidine group may impede reactions at the 3-position of thiophene.
- Nitro-group reactivity: Competes in redox reactions (e.g., unwanted reduction during Pd-catalyzed couplings). Mitigate via protective groups (e.g., Boc on piperidine) .
Advanced: What mechanistic insights explain the unexpected catalytic activity of this compound in cross-coupling reactions?
Answer:
The nitro group can act as a transient directing group in Pd-mediated couplings. For example:
- Transient coordination to Pd(0) stabilizes oxidative addition intermediates.
- DFT studies show nitro-thiophene π* orbitals facilitate electron transfer, reducing activation energy by ~15 kcal/mol . Validate via XAS (X-ray Absorption Spectroscopy) to observe Pd-ligand interactions in situ.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
